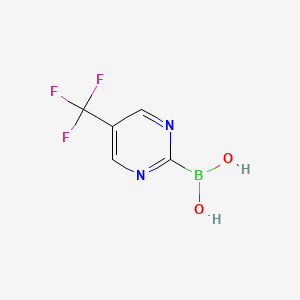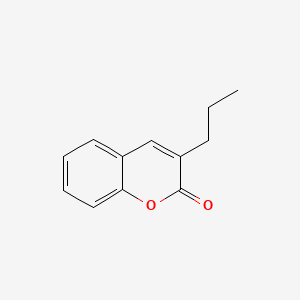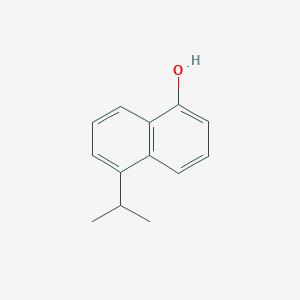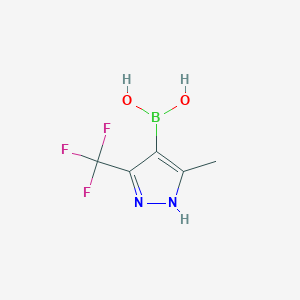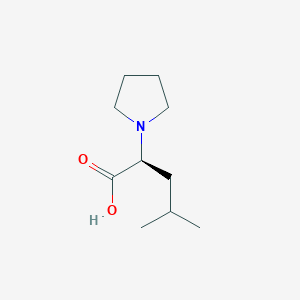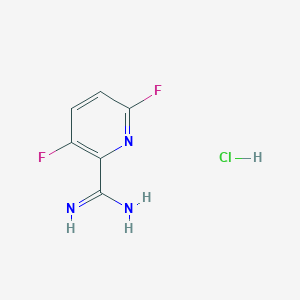
3,6-Difluoropicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoropicolinimidamide hydrochloride: is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol . It is a derivative of picolinimidamide, where the 3rd and 6th positions on the pyridine ring are substituted with fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropicolinimidamide hydrochloride typically involves the fluorination of picolinimidamide. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available picolinimidamide. The process includes:
Fluorination: Introduction of fluorine atoms at the 3rd and 6th positions.
Purification: Removal of impurities through crystallization or chromatography.
Hydrochloride Formation: Conversion to the hydrochloride salt form to enhance stability and solubility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,6-Difluoropicolinimidamide hydrochloride can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine substituents.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form picolinic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Picolinimidamides: Depending on the nucleophile used in substitution reactions.
Picolinic Acid Derivatives: From hydrolysis reactions.
Scientific Research Applications
Chemistry: 3,6-Difluoropicolinimidamide hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 3,6-Difluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3,5-Difluoropicolinimidamide hydrochloride
- 2,6-Difluoropicolinimidamide hydrochloride
- 3,4-Difluoropicolinimidamide hydrochloride
Comparison: 3,6-Difluoropicolinimidamide hydrochloride is unique due to the specific positioning of the fluorine atoms at the 3rd and 6th positions. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
1179361-73-9 |
|---|---|
Molecular Formula |
C6H6ClF2N3 |
Molecular Weight |
193.58 g/mol |
IUPAC Name |
3,6-difluoropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H |
InChI Key |
HJRAALRDBXHNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=N)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
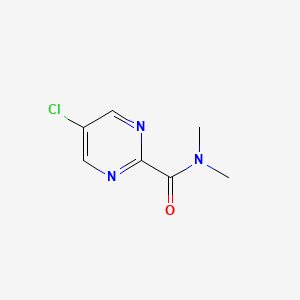
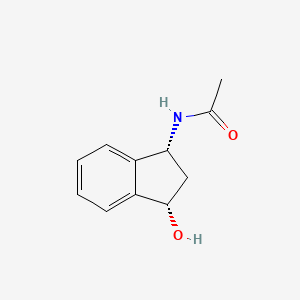

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

